molecular formula C14H14ClN3O2 B2739370 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate CAS No. 1424356-86-4

1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate

Cat. No. B2739370
CAS RN: 1424356-86-4
M. Wt: 291.74
InChI Key: MCADZVIFUDVQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate” is a complex organic molecule that contains a pyrazole ring and a chloropyridine group. Pyrazole is a five-membered ring with two nitrogen atoms, and chloropyridine is a six-membered ring with one nitrogen atom and a chlorine substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a chloropyridine derivative. The exact method would depend on the specific substituents and the desired reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and chloropyridine rings, along with the prop-2-enoate group. The exact structure would depend on the specific substituents and their positions on the rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and chloropyridine rings, as well as the prop-2-enoate group. The nitrogen atoms in the rings could act as nucleophiles, while the chlorine atom could be a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain reactivity towards other chemicals .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, has been a subject of scientific research. These compounds are synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. The molecular structure is further studied through X-ray diffraction, compared to density-functional-theory (DFT) calculations. Theoretical calculations also explore the thermodynamic properties of cyclization of these compounds, revealing insights into their stability and tautomeric forms (Li-qun Shen et al., 2012).

Coordination Chemistry and Spin States

Research into the effect of tether groups on iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes has shown that these structures can exhibit gradual thermal spin-crossover (SCO) in the solid state. The synthesis of such pyrazolylpyridine derivatives bearing dithiolane or carboxylic acid groups and their iron(ii) complexes demonstrate SCO behavior, which can be significant for applications in materials science and molecular electronics (Izar Capel Berdiell et al., 2021).

Ligand Synthesis and Complex Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been used for over 15 years in complex chemistry, offering both advantages and disadvantages compared to more widely investigated terpyridines. These compounds have been noted for their roles in luminescent lanthanide compounds for biological sensing and iron complexes showcasing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

Applications in Catalysis and Biological Sensing

Recent advances in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives have been marked by the synthesis of multi-functional spin-crossover switches, the incorporation of emissive f-element podand centers into biomedical sensors, the self-assembly of various functional soft materials and surface structures, and the use of complexes in catalysis. These developments highlight the versatility and potential of these compounds in a range of scientific applications (M. Halcrow, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. The pyrazole and chloropyridine groups could be key parts of this interaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, it might be toxic or hazardous in certain amounts or under certain conditions. Proper handling and disposal procedures would be important to ensure safety .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

1-pyrazol-1-ylpropan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-11(10-18-8-2-7-17-18)20-14(19)6-4-12-3-5-13(15)16-9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADZVIFUDVQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)OC(=O)C=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.